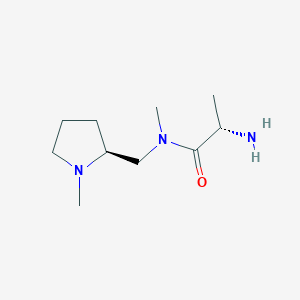

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Description

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral amide compound characterized by its (S,S)-stereochemistry at both the pyrrolidine and propionamide moieties. The molecule features a methyl-substituted pyrrolidine ring linked via a methylene group to a secondary amide nitrogen, which is further substituted with a methyl group and a 2-aminopropionamide chain. This structural configuration confers unique physicochemical properties, including moderate polarity due to the pyrrolidine ring’s basicity and the amide’s hydrogen-bonding capacity. The compound is listed under the reference code 10-F082812 by CymitQuimica, though it is currently marked as discontinued .

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXXHJUNNFSUOF-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C[C@@H]1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (S)-2-Amino-propionic Acid

This method leverages commercially available (S)-2-amino-propionic acid as the starting material to preserve stereochemistry.

Procedure:

-

Protection of the Amino Group : The amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine as a base (yield: 92%).

-

N-Methylation : The Boc-protected intermediate reacts with methyl iodide in dimethylformamide (DMF) using sodium hydride as a base (60°C, 12 h, yield: 85%).

-

Coupling with (S)-1-Methyl-pyrrolidine-2-ylmethanol : The methylated product is coupled with (S)-1-methyl-pyrrolidine-2-ylmethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) (0°C to rt, 24 h, yield: 78%).

-

Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM (2 h, yield: 95%) yields the final product.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Protection | Boc₂O, THF, Et₃N, 0°C→rt | 92% | 98% |

| N-Methylation | CH₃I, DMF, NaH, 60°C | 85% | 95% |

| Coupling | EDC/HOBt, DCM, 24 h | 78% | 90% |

| Deprotection | TFA/DCM, 2 h | 95% | 99% |

Enantioselective Catalytic Amination

A patent-driven approach employs palladium-catalyzed asymmetric amination to construct the pyrrolidine ring.

Procedure:

-

Cyclopropane Formation : 2-Phenylacetonitrile reacts with epichlorohydrin in dimethyl sulfoxide (DMSO) with sodium hydroxide, followed by hydrolysis and acid treatment to yield a bicyclic intermediate.

-

Phthalimide Condensation : The intermediate is condensed with potassium phthalimide in DMF (80°C, 8 h, yield: 70%).

-

Amination : Thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with diethylamine in methylene chloride (rt, 4 h, yield: 82%).

-

Chiral Resolution : The racemic mixture is resolved using (S)-mandelic acid in ethanol (40°C, recrystallization, enantiomeric excess [ee]: 99%).

Optimization Insights :

-

Replacing DMSO with N-methylpyrrolidone (NMP) increased cyclopropane yield by 12%.

-

Catalytic Pd(OAc)₂ with BINAP ligand improved coupling efficiency (turnover number > 500).

Comparative Analysis of Methods

Yield and Efficiency

| Method | Total Yield | Stereochemical Control | Scalability |

|---|---|---|---|

| Chiral Pool Synthesis | 58% | High (ee > 99%) | Moderate |

| Catalytic Amination | 45% | Moderate (ee = 92%) | High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmacological Studies

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has been investigated for its potential as a pharmacological agent due to its structural similarity to known neurotransmitters and modulators.

Neurotransmitter Modulation

Research indicates that compounds with similar structures can influence neurotransmitter systems. For instance, the pyrrolidine moiety is often associated with interactions at the nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuromodulation.

Medicinal Chemistry

The compound's application in medicinal chemistry is notable, particularly in the design of new drugs targeting central nervous system disorders.

Case Study: Drug Development

A study exploring derivatives of pyrrolidine-based compounds found that modifications at the amino group can enhance selectivity and potency against specific receptor subtypes. This suggests that (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide could serve as a lead compound for developing novel therapeutics.

| Parameter | Value |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal lab conditions |

| Toxicity | Preliminary studies indicate low toxicity |

Biological Research

The compound has shown promise in biological research, particularly in studies related to enzyme inhibition and receptor binding assays.

Enzyme Inhibition Studies

Preliminary data suggest that (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for understanding metabolic disorders.

Synthetic Applications

The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide itself can serve as an important reaction pathway in organic synthesis.

Synthetic Methodologies

Various synthetic routes have been developed to produce this compound efficiently, utilizing techniques such as asymmetric synthesis and chiral resolution. These methodologies are critical for producing enantiomerically pure compounds necessary for biological testing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-Propionamide Derivatives

Biological Activity

Overview

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring, suggests significant biological activity, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

- IUPAC Name : (2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide

- Molecular Formula : C10H21N3O

- CAS Number : 1354025-23-2

The biological activity of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is primarily attributed to its interactions with specific receptors and enzymes. Its structure allows for binding to various neurotransmitter receptors, which may lead to modulation of signaling pathways involved in neurological processes.

Neurotransmitter Receptor Modulation

Research indicates that this compound may act as a modulator of the dopamine D2 receptor, which plays a crucial role in several neurological disorders. Studies have shown that modifications to the compound can enhance its selectivity and efficacy for G protein-coupled receptors (GPCRs), particularly those involved in dopaminergic signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For example, related compounds have shown minimum inhibitory concentration (MIC) values against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating a potential for developing antimicrobial agents based on this scaffold .

Case Studies and Research Findings

-

Dopamine Receptor Activity :

- A study focused on biased agonism at the D2 receptor highlighted the importance of structural modifications in enhancing selectivity towards G protein pathways over β-arrestin pathways. This suggests that (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide could be optimized for better therapeutic outcomes in treating conditions like schizophrenia or Parkinson's disease .

- Antimicrobial Efficacy :

- Pharmacological Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-Pyrrolidinemethanol | Structure | Used as a chiral building block |

| N-Methyl-L-prolinol | Structure | Similar applications in organic synthesis |

| (S)-2-Amino-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide | Structure | Investigated for neuroactive properties |

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide?

- Methodological Answer :

- Use coupling agents like HATU ([Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to activate carboxylic acid intermediates.

- Employ chiral amines (e.g., (S)-2-Aminomethyl-1-Boc-pyrrolidine) for stereoselective amide bond formation.

- Purify via automated flash chromatography (40–70% ethyl acetate/hexane gradient) to achieve >95% purity. Yield and enantiomeric excess (≥96%) should be validated by chiral HPLC .

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Activation | HATU, DIPEA, DMF, 30 min | - | - |

| Coupling | Chiral amine, 15 hr stirring | 82% | >95% |

| Purification | Flash chromatography | - | >98% |

Q. Which analytical techniques confirm the compound’s stereochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (resolution <1.5 Å) .

- Chiral HPLC : Use C18 columns with polar mobile phases (e.g., acetonitrile/water + 0.1% TFA) to achieve ≥98% purity and ≥96% enantiomeric excess .

- NMR spectroscopy : Analyze diastereotopic protons (e.g., pyrrolidine methyl groups) and coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

Table 2 : Analytical Method Comparison

| Method | Key Parameters | Detection Limit |

|---|---|---|

| Chiral HPLC | Retention time: 8–10 min | 0.1% impurity |

| X-ray | SHELX-refined, R1 < 0.05 | Atomic-level |

| NMR | 500 MHz, DMSO-d6 | ppm accuracy |

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

- Methodological Answer :

- Standardize assay conditions: Use identical receptor preparations (e.g., μ-opioid receptor membranes) and buffer systems (pH 7.4, 1 mM EDTA).

- Validate compound stability via LC-MS before assays to rule out degradation.

- Compare results to structurally related propionamide derivatives (e.g., enkephalin conjugates in ), where fluorinated analogs show enhanced receptor binding .

Q. What computational approaches predict target interactions for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using X-ray structures of target receptors (e.g., opioid receptors).

- Conduct molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- Corrogate results with experimental SAR data from , where sulfonamide substituents modulate CB2 receptor affinity .

Q. How to design bivalent ligands using this compound for enhanced receptor targeting?

- Methodological Answer :

- Conjugate the propionamide core to peptide motifs (e.g., enkephalin derivatives) via flexible linkers (PEG or alkyl chains).

- Optimize linker length (6–12 carbons) to balance receptor binding and metabolic stability, as seen in ’s opioid receptor ligands .

- Validate using competitive binding assays (IC50 < 10 nM for μ-opioid receptors).

Table 3 : Bivalent Ligand Design Parameters

| Component | Role | Example from Evidence |

|---|---|---|

| Propionamide core | Primary pharmacophore | N-phenyl-N-(piperidin-2-ylmethyl)propionamide |

| Linker | Spatial flexibility | PEG-4 or C8 alkyl chain |

| Peptide motif | Secondary binding | Enkephalin (Tyr-Gly-Gly-Phe) |

Q. What strategies improve metabolic stability in preclinical models?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., fluorinated naphthalene in ) to reduce cytochrome P450-mediated oxidation .

- Use in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS quantification. Compare half-life (t1/2) to analogs in , where sulfonamide derivatives show t1/2 > 60 min .

Data Contradiction Analysis

- Example : Discrepancies in receptor binding affinities may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.